
4-(2-((6-Nitroquinazolin-4-yl)amino)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-((6-Nitroquinazolin-4-yl)amino)ethyl)benzamide is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((6-Nitroquinazolin-4-yl)amino)ethyl)benzamide typically involves multiple steps. One common synthetic route starts with the preparation of 6-nitroquinazoline, which is then reacted with an amine to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(2-((6-Nitroquinazolin-4-yl)amino)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamide moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and methanol are frequently used in these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(2-((6-aminoquinazolin-4-yl)amino)ethyl)benzamide .
Scientific Research Applications
4-(2-((6-Nitroquinazolin-4-yl)amino)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antiviral and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and viral infections.
Mechanism of Action
The mechanism of action of 4-(2-((6-Nitroquinazolin-4-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The nitroquinazoline moiety is known to interact with cellular proteins, leading to the modulation of signaling pathways and inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A structurally similar compound used as an anticancer agent.
Gefitinib: Another quinazoline derivative with anticancer properties.
Erlotinib: A quinazoline-based drug used for the treatment of non-small cell lung cancer.
Uniqueness
4-(2-((6-Nitroquinazolin-4-yl)amino)ethyl)benzamide is unique due to its specific substitution pattern and the presence of the nitro group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
647376-19-0 |
|---|---|
Molecular Formula |
C17H15N5O3 |
Molecular Weight |
337.33 g/mol |
IUPAC Name |
4-[2-[(6-nitroquinazolin-4-yl)amino]ethyl]benzamide |
InChI |
InChI=1S/C17H15N5O3/c18-16(23)12-3-1-11(2-4-12)7-8-19-17-14-9-13(22(24)25)5-6-15(14)20-10-21-17/h1-6,9-10H,7-8H2,(H2,18,23)(H,19,20,21) |
InChI Key |
DIWGMVHWQWUPSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Hydroxymethyl)phenyl]butan-2-one](/img/structure/B15169669.png)
![Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-diethyl-7-methyl-](/img/structure/B15169680.png)
![3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde](/img/structure/B15169685.png)
![N~1~,N'~1~-Bis[(1R)-2-hydroxy-2-methyl-1-(naphthalen-1-yl)propyl]cyclopropane-1,1-dicarboxamide](/img/structure/B15169689.png)
![4-[4-(3-Chlorophenyl)-2-hydrazinyl-1,3-thiazol-5-yl]-2-fluoropyridine](/img/structure/B15169692.png)
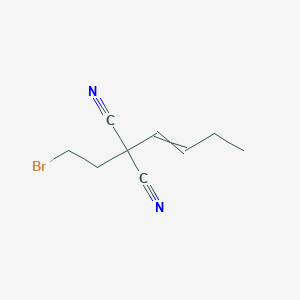
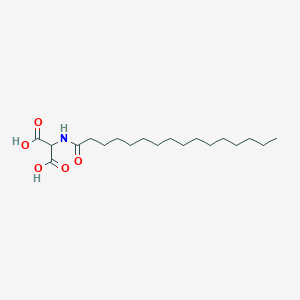
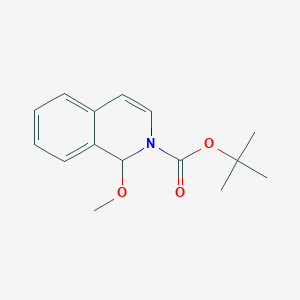
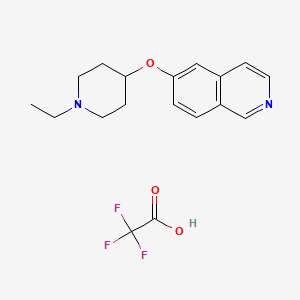
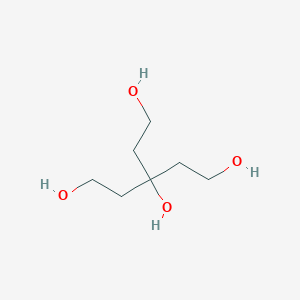
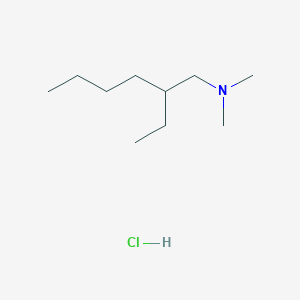
![1-(Benzyloxy)-3-methoxy-2-[(propan-2-yl)oxy]benzene](/img/structure/B15169752.png)
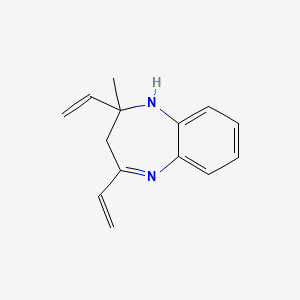
![5-Chloro-2-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B15169780.png)
